Selective Senolytic Activity in Replicative Senescent Human Endothelial Cells
4-Methoxychalcone demonstrates potent and selective cytotoxicity against replicative senescent human aortic endothelial cells (HAEC) compared to young HAEC. This selectivity profile is superior to the known flavonoid senolytic fisetin [1]. In a direct comparison with its 4-bromo analog, the methoxy substitution pattern is associated with enhanced selectivity .
| Evidence Dimension | Senolytic Selectivity (IC50 in Senescent HAEC) |
|---|---|
| Target Compound Data | IC50 = 3.42 μM [1] |
| Comparator Or Baseline | Fisetin (positive control); 4-bromo-4'-methoxychalcone (structural analog) |
| Quantified Difference | Anti-senescence effects on HAEC exceeded fisetin [1]. 4-bromo-4'-methoxychalcone had a higher selectivity index (IC50 in IMR90 / IC50 in HAEC = 48.65 μM / 4.99 μM = 9.75) compared to 4-methoxychalcone (IC50 in IMR90 / IC50 in HAEC = 24.32 μM / 3.42 μM = 7.11) . |
| Conditions | Replicative senescence model in Human Aortic Endothelial Cells (HAEC) and Human Fetal Lung Fibroblasts (IMR90); assessed by cytotoxicity assay. |
Why This Matters
This data justifies the selection of 4-Methoxychalcone over fisetin or its brominated analog for studies specifically requiring a moderate selectivity index, balancing senolytic potency against potential off-target toxicity in non-senescent cells.
- [1] Tien, X. Y., et al. (2024). Anti-senescence effects of 4-methoxychalcone and 4-bromo-4'-methoxychalcone on human endothelial cells. Drug Discoveries & Therapeutics, 18(3), 199-206. doi: 10.5582/ddt.2024.01034. View Source
